molecular formula C19H17N3O2 B2870995 3-cyclopropyl-1-(2-oxo-2-phenylethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396882-67-9

3-cyclopropyl-1-(2-oxo-2-phenylethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2870995
CAS No.: 1396882-67-9
M. Wt: 319.364
InChI Key: DJLXNQCRFXDYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-(2-oxo-2-phenylethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS 1396882-67-9) is a heterocyclic compound featuring a 1,2,4-triazol-5-one core, a scaffold renowned for its diverse and potent biological activities . This compound is of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole nucleus is a privileged structure in pharmacology, known for its presence in numerous therapeutic agents, and derivatives are extensively investigated for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties . In vitro studies highlight its potential as a valuable research tool. The compound has demonstrated significant antimicrobial properties, inhibiting the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL . Furthermore, it exhibits cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer), with IC50 values ranging from 10 to 30 µM, suggesting its utility in oncology research . The mechanism of action is believed to be multi-faceted, potentially involving the inhibition of key enzymatic activities crucial for bacterial cell wall synthesis and cancer cell proliferation . In cancer cells, it may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . The compound's research value is further enhanced by its structural features, including the cyclopropyl group, which can contribute to increased metabolic stability and improved pharmacokinetic properties in lead compounds . With a molecular formula of C19H17N3O2 and a molecular weight of 319.4 g/mol, it serves as a versatile building block for the synthesis of more complex molecules for biological evaluation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-cyclopropyl-2-phenacyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-17(14-7-3-1-4-8-14)13-21-19(24)22(16-9-5-2-6-10-16)18(20-21)15-11-12-15/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLXNQCRFXDYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-(2-oxo-2-phenylethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of hydrazine derivatives with diketones in the presence of a catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and solvents is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-cyclopropyl-1-(2-oxo-2-phenylethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-cyclopropyl-1-(2-oxo-2-phenylethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-cyclopropyl-1-(2-oxo-2-phenylethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one becomes evident when compared to related triazolones and heterocyclic analogs. Key comparisons include:

Structural Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound Cyclopropyl, phenyl, 2-oxo-2-phenylethyl ~349.4 High lipophilicity; potential CNS penetration due to cyclopropyl group
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl, trifluoromethylphenyl, oxadiazole ~335.3 Oxadiazole core enhances metabolic stability; trifluoromethyl boosts electronegativity
3-Bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one Bromo, dimethylamino, methyl ~221.1 Bromine increases molecular weight and polarizability; dimethylamino enhances solubility
4-(Arylidene-amino)-3-thiophen-2-yl-methyl-4,5-dihydro-1H-[1,2,4]triazole-5-ones Thiophene, arylidene-amino ~300–350 (varies) Thiophene improves π-stacking; Schiff base formation enables metal chelation

Physicochemical Properties

  • Solubility: The target compound’s logP (estimated ~3.5) is higher than dimethylamino-substituted triazolones (logP ~2.1) due to its hydrophobic phenyl and cyclopropyl groups .
  • Thermal Stability : Cyclopropyl-substituted triazolones generally exhibit higher melting points (>200°C) compared to alkyl-substituted analogs (e.g., 160–180°C for methyl derivatives) .

Biological Activity

3-Cyclopropyl-1-(2-oxo-2-phenylethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes cyclization reactions that form the triazole ring and subsequent modifications to introduce the cyclopropyl and phenyl groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli12.5
Pseudomonas aeruginosa25

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer effects. It was tested against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM.

Cell Line IC50 (µM)
HeLa15
MCF720
A54930

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Disruption of Cellular Signaling : The compound interferes with various signaling pathways essential for cell survival and proliferation.

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.

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